Methanone, phenyl[(2R,3S)-3-phenyloxiranyl]-
Description
Methanone, phenyl[(2R,3S)-3-phenyloxiranyl]- (CAS 5411-12-1), also known as trans-chalcone oxide or 2-benzoyl-3-phenyloxirane, is a chiral epoxide derivative of chalcone. Its molecular formula is C₁₅H₁₂O₂ (monoisotopic mass: 224.0837 Da), featuring a benzoyl group attached to a substituted oxirane ring with (2R,3S) stereochemistry . This compound is synthesized via epoxidation of trans-chalcone or Darzens condensation, yielding a white crystalline solid with applications in asymmetric catalysis and pharmaceutical intermediates .
Properties
CAS No. |
192047-38-4 |
|---|---|
Molecular Formula |
C15H12O2 |
Molecular Weight |
224.25 g/mol |
IUPAC Name |
phenyl-[(2R,3R)-3-phenyloxiran-2-yl]methanone |
InChI |
InChI=1S/C15H12O2/c16-13(11-7-3-1-4-8-11)15-14(17-15)12-9-5-2-6-10-12/h1-10,14-15H/t14-,15+/m1/s1 |
InChI Key |
UQGMJZQVDNZRKT-CABCVRRESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H]2[C@@H](O2)C(=O)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C2C(O2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Manganese(III) Salen Complex-Catalyzed Epoxidation
The most widely reported method involves asymmetric epoxidation of chalcone (1,3-diphenylpropenone) using a chiral manganese(III) salen complex. Key parameters include:
Mechanistic Insight :
The reaction proceeds via a radical pathway where the Mn=O species abstracts a hydrogen atom from the α,β-unsaturated ketone, followed by oxygen rebound to form the epoxide with retained stereochemistry.
Corey-Chaykovsky Epoxidation
Two-Step Synthesis via Sulfonium Ylides
This method employs dimethylsulfonium methylide (generated from trimethylsulfonium iodide and NaH) for epoxide formation:
- Step 1 : Chalcone + dimethylsulfonium methylide → β-hydroxy sulfonium intermediate.
- Step 2 : Acidic workup (HCl/EtOH) induces ring closure to form the epoxide.
| Parameter | Details |
|---|---|
| Reagents | Trimethylsulfonium iodide, NaH, HCl/EtOH |
| Solvent | THF |
| Reaction Time | 6–8 hours |
| Yield | 65–70% |
| Diastereoselectivity | >95% trans-epoxide (,) |
Limitation : Lower enantioselectivity (≤50% ee) unless chiral sulfonium ylides are used.
Zinc Alkylperoxide-Mediated Epoxidation
One-Pot Oxidation Using Preformed Zinc Complexes
A novel approach involves zinc alkylperoxide complexes (e.g., [(BDI)Zn(μ-OOtBu)]₂) to epoxidize chalcone under mild conditions:
| Parameter | Details |
|---|---|
| Catalyst | BDI-ligated zinc alkylperoxide (BDI = β-diiminate) |
| Oxidant | Molecular oxygen (O₂) |
| Solvent | Toluene |
| Temperature | 25°C |
| Yield | 40–45% |
| Enantiomeric Excess | 70–75% ee (,) |
Advantage : Avoids stoichiometric oxidants, but yields are suboptimal due to competing side reactions.
Enzymatic Resolution of Racemic Epoxides
Acetylaminotransferase-Catalyzed Kinetic Resolution
A patent (CN113004161A) describes enzymatic resolution of racemic trans-chalcone oxide using acetylaminotransferase:
- Step 1 : Synthesize racemic erythro-3-methyl-3-phenylalanine via condensation of diethyl acetamidomalonate and 1-bromoethylbenzene.
- Step 2 : Enzymatic hydrolysis with acetylaminotransferase (6.5 wt% loading) selectively cleaves the (2S,3S)-enantiomer.
- Step 3 : Isolation of (2R,3R)-epoxide via crystallization.
| Parameter | Details |
|---|---|
| Enzyme Loading | 6.5 wt% |
| Reaction Time | 20–40 hours |
| Yield | 55–60% |
| Enantiomeric Excess | >90% ee () |
Drawback : Multi-step synthesis increases operational complexity.
Comparative Analysis of Methods
| Method | Yield | ee (%) | Cost | Scalability | Key Advantage |
|---|---|---|---|---|---|
| Mn(salen)-Catalyzed | 85–92% | 88–93 | High | Moderate | High stereoselectivity |
| Corey-Chaykovsky | 65–70% | ≤50 | Low | High | Simplicity |
| Zinc Alkylperoxide | 40–45% | 70–75 | Moderate | Low | Green chemistry (O₂ as oxidant) |
| Enzymatic Resolution | 55–60% | >90 | High | Low | High ee without chiral catalysts |
Chemical Reactions Analysis
Types of Reactions
Methanone, phenyl[(2R,3S)-3-phenyloxiranyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxirane ring to diols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-CPBA and hydrogen peroxide.
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles such as amines, thiols, and alcohols are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or carboxylic acids, while reduction results in diols. Substitution reactions produce a variety of substituted phenylmethanone derivatives.
Scientific Research Applications
Pharmaceutical Applications
-
Drug Development:
Methanone, phenyl[(2R,3S)-3-phenyloxiranyl]- is utilized in the synthesis of various pharmaceutical agents. Its oxirane moiety can be modified to create derivatives with enhanced biological activity. Research indicates that compounds with similar structures exhibit properties such as anti-inflammatory and analgesic effects, making it a candidate for further pharmacological studies . -
Bioactive Compounds:
The compound serves as a precursor for bioactive molecules that can interact with biological systems. Studies have shown that derivatives of methanone can exhibit cytotoxicity against cancer cell lines, suggesting potential applications in oncology .
Agricultural Applications
-
Pesticidal Activity:
Recent patents have highlighted the use of methanone derivatives as novel pesticides. These compounds demonstrate effective insecticidal properties against various agricultural pests, including difficult-to-control arthropods and nematodes. The broad spectrum of activity indicates its potential use in integrated pest management strategies . -
Plant Growth Regulators:
Research has indicated that certain derivatives can function as plant growth regulators, promoting growth and enhancing resistance to environmental stressors. This application is particularly relevant in sustainable agriculture practices aimed at increasing crop yields while minimizing chemical inputs .
Biomaterials Applications
-
Crosslinked Biomaterials:
Methanone, phenyl[(2R,3S)-3-phenyloxiranyl]- has been investigated for its ability to form crosslinked biomaterials. These materials can be used in medical applications such as tissue adhesives and drug delivery systems. The compound's multifunctional nature allows it to react under specific conditions to create stable three-dimensional matrices suitable for biomedical use . -
Tissue Engineering:
The compound's properties make it suitable for applications in tissue engineering where it can be used to develop scaffolds that support cell growth and tissue regeneration. Its ability to form hydrogels upon reaction with biological tissues enhances its utility in this field .
Case Studies and Research Findings
Mechanism of Action
The mechanism by which methanone, phenyl[(2R,3S)-3-phenyloxiranyl]- exerts its effects involves interactions with various molecular targets. The oxirane ring is highly reactive, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This reactivity is exploited in both synthetic chemistry and biological studies to modify target molecules and study their functions .
Comparison with Similar Compounds
Key Findings
- Steric Effects : Bulky groups (e.g., methyl, benzofuran) reduce ee by hindering catalyst-substrate interactions .
- Electronic Effects : Electron-withdrawing groups (e.g., CF₃) stabilize transition states, improving enantioselectivity .
- Functional Group Flexibility : Esters and halides retain synthetic utility while altering physical properties .
Biological Activity
Methanone, phenyl[(2R,3S)-3-phenyloxiranyl]- (CAS Number: 7570-86-7) is an organic compound with significant biological activity. Its structure consists of a phenyl group attached to a chiral epoxide, which contributes to its potential pharmacological effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, toxicity, and therapeutic applications.
- Molecular Formula : C15H12O2
- Molar Mass : 224.26 g/mol
- Density : 1.209 g/cm³
- Melting Point : 86-89 °C
- Boiling Point : 374.1 °C
Biological Activity Overview
Methanone derivatives have been investigated for various biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. The unique structure of methanone allows it to interact with biological targets effectively.
1. Antitumor Activity
Research indicates that compounds similar to methanone exhibit promising antitumor effects. For instance, studies on structurally related isoflavones have shown low micromolar GI50 values against human breast cancer cell lines (MDA-MB-468 and MCF-7), indicating significant growth inhibition . The mechanism involves the induction of cytochrome P450 enzymes, which enhance the bioactivation of these compounds.
2. Anti-inflammatory Effects
Methanone has demonstrated anti-inflammatory properties in various studies. In a specific investigation, trans-1,3-diphenyl-2,3-epoxypropane-1-one showed suppression of inflammatory mediators in LPS-stimulated RAW 264.7 macrophages . This suggests that methanone can modulate inflammatory responses potentially through inhibition of pro-inflammatory cytokines.
3. Antimicrobial Activity
Preliminary studies suggest that methanone derivatives possess antimicrobial properties against certain bacterial strains. The epoxide functional group may play a crucial role in disrupting microbial cell membranes or interfering with metabolic pathways.
Toxicological Profile
While exploring the biological activity of methanone, it is essential to consider its toxicity profile:
- Skin Sensitization : Methanone has been associated with skin sensitization and irritation in human studies. It has been classified as a moderate to strong skin sensitizer based on local lymph node assays (LLNA) .
- Acute Toxicity : The acute toxicity levels indicate that high doses can lead to significant health risks. For example, related compounds have shown LD50 values ranging from 620 mg/kg to 2200 mg/kg in animal models .
Case Studies
Several case studies highlight the biological effects of methanone and its derivatives:
- Antitumor Efficacy in Breast Cancer Models :
- Inflammation Modulation :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
